molecular formula C10H20N2 B3086357 1-Methyl-1,9-diazaspiro[5.5]undecane CAS No. 1158750-04-9

1-Methyl-1,9-diazaspiro[5.5]undecane

Cat. No. B3086357
CAS RN: 1158750-04-9
M. Wt: 168.28
InChI Key: AXAGZESOMYSRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1,9-diazaspiro[5.5]undecane is a chemical compound with the CAS Number: 2378507-14-1 . It is a dihydrochloride and has a molecular weight of 241.2 . This compound is stored at room temperature and comes in a powder form .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has a molecular weight of 241.2 .

Scientific Research Applications

Synthetic Methodologies and Heterocyclic Compound Formation

1-Methyl-1,9-diazaspiro[5.5]undecane is utilized in synthetic chemistry for the development of benzimidazoles, quinoxalines, and benzo[1,5]diazepines, showcasing its versatility in generating complex heterocyclic compounds. This utility is rooted in its participation in condensation reactions with various electrophilic reagents, which is crucial for the synthesis of compounds with potential biological activities (M. Ibrahim, 2011). The synthetic flexibility of this compound underscores its importance in medicinal chemistry, particularly in the creation of molecules with potential therapeutic applications.

Antimicrobial Properties

Research on this compound derivatives also highlights their antimicrobial properties. For example, p-Cymene, a related monoterpene, has been investigated for its antimicrobial effects. This research indicates a broader interest in the antimicrobial potential of compounds related to this compound, suggesting avenues for the development of new antimicrobial agents (A. Marchese et al., 2017).

Enhancement of Phytoremediation

Another novel application is the enhancement of phytoremediation efficiency through microbial assistance, particularly with diazotrophs. While not directly involving this compound, this research context reflects an interest in leveraging microbial interactions for environmental remediation. It suggests potential research pathways where compounds like this compound could play a role in supporting or enhancing these microbial processes, particularly in the remediation of heavy metal pollution (A. Ullah et al., 2015).

properties

IUPAC Name

1-methyl-1,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-9-3-2-4-10(12)5-7-11-8-6-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXAGZESOMYSRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,9-diazaspiro[5.5]undecane
Reactant of Route 2
1-Methyl-1,9-diazaspiro[5.5]undecane
Reactant of Route 3
1-Methyl-1,9-diazaspiro[5.5]undecane
Reactant of Route 4
Reactant of Route 4
1-Methyl-1,9-diazaspiro[5.5]undecane
Reactant of Route 5
1-Methyl-1,9-diazaspiro[5.5]undecane
Reactant of Route 6
Reactant of Route 6
1-Methyl-1,9-diazaspiro[5.5]undecane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.